1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane family. These structures are known for their rigidity and unique spatial arrangement, which make them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method uses photochemistry to create new building blocks. The reaction conditions often require the use of a mercury lamp, which can be technically challenging due to the need for special equipment and glassware .
Industrial Production Methods
Industrial production methods for this compound are still under development, as the synthesis process is complex and requires further optimization to be scalable. The use of toxic stannane reagents and the technical challenges associated with the mercury lamp make large-scale synthesis difficult .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as NaClO2 and H2O2.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and other substitution reactions are common, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: NaClO2, Na2HPO4, H2O2, CH3CN:H2O.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the bicyclic structure.
Scientific Research Applications
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid structure of the compound allows it to fit into specific binding sites on proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.1]heptane: Another rigid bicyclic structure with applications in drug design.
Uniqueness
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its specific spatial arrangement and the presence of the bromophenyl group. This combination of features makes it particularly valuable for applications that require precise molecular interactions and stability .
Properties
Molecular Formula |
C13H13BrO2 |
---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
1-(3-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H13BrO2/c14-10-3-1-2-9(6-10)13-5-4-8(7-13)11(13)12(15)16/h1-3,6,8,11H,4-5,7H2,(H,15,16) |
InChI Key |
XLXLTOCQSYCDKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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